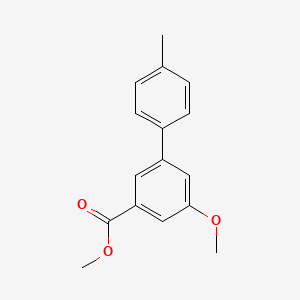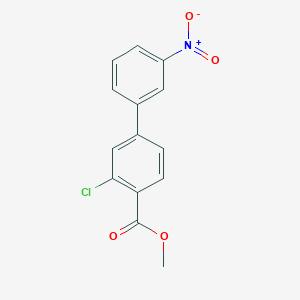
Methyl 4-(3-chloro-4-methylphenyl)-2-fluorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(3-chloro-4-methylphenyl)-2-fluorobenzoate: is a chemical compound characterized by its molecular structure, which includes a fluorine atom, a chlorine atom, and a methyl group attached to a benzene ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as 3-chloro-4-methylbenzoic acid and 2-fluorobenzyl chloride.
Reaction Conditions: The reaction involves a nucleophilic aromatic substitution (S_NAr) where the fluorine atom in 2-fluorobenzyl chloride is substituted by the carboxylate group of 3-chloro-4-methylbenzoic acid. This reaction is usually carried out in the presence of a strong base, such as potassium carbonate, and a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods:
Scale-Up: On an industrial scale, the synthesis of this compound involves optimizing reaction conditions to achieve high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.
Safety and Environmental Considerations: Industrial production also focuses on minimizing waste and ensuring the safety of the process. This includes the use of green chemistry principles and the implementation of waste management protocols.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromic acid (H_2CrO_4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and hydrogen gas (H_2) in the presence of a catalyst are used.
Substitution: Strong bases like sodium hydride (NaH) and polar aprotic solvents are typically employed.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted benzene derivatives.
科学的研究の応用
Chemistry: Methyl 4-(3-chloro-4-methylphenyl)-2-fluorobenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical reactions and methodologies.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its fluorinated structure can mimic biological molecules, making it useful in drug discovery and development.
Medicine: This compound may be explored for its pharmacological properties, including its potential as an anti-inflammatory or anticancer agent. Its ability to interact with biological targets makes it a candidate for therapeutic applications.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
作用機序
The mechanism by which Methyl 4-(3-chloro-4-methylphenyl)-2-fluorobenzoate exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the chlorine and methyl groups can influence the compound's overall shape and electronic properties.
Molecular Targets and Pathways Involved:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.
Receptor Binding: It can bind to receptors in the body, modulating biological responses and signaling pathways.
類似化合物との比較
Methyl 4-(3-chloro-4-methylphenyl)-2-fluorobenzoate: The compound .
Methyl 4-(3-chloro-4-methylphenyl)-2-bromobenzoate: Similar structure with a bromine atom instead of fluorine.
Methyl 4-(3-chloro-4-methylphenyl)-2-methoxybenzoate: Similar structure with a methoxy group instead of fluorine.
Uniqueness:
Fluorine Atom: The presence of the fluorine atom imparts unique chemical and physical properties compared to bromine or methoxy groups.
Reactivity: The fluorine atom enhances the compound's reactivity and stability, making it more suitable for certain applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
methyl 4-(3-chloro-4-methylphenyl)-2-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO2/c1-9-3-4-10(7-13(9)16)11-5-6-12(14(17)8-11)15(18)19-2/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZUWDUREXKBGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)OC)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 2-{3-[4-(methylsulfanyl)phenyl]phenyl}acetate](/img/structure/B7962861.png)




![Methyl 2-[4-(3-fluoro-4-methylphenyl)phenyl]acetate](/img/structure/B7962902.png)


![[3-(4-Methoxy-4-oxobutanamido)phenyl]boronic acid](/img/structure/B7962947.png)

![Methyl 5-[3-fluoro-4-(methoxycarbonyl)phenyl]pyridine-3-carboxylate](/img/structure/B7962961.png)



